molecular formula C7H18OSi2 B072515 VINYLPENTAMETHYLDISILOXANE CAS No. 1438-79-5

VINYLPENTAMETHYLDISILOXANE

Cat. No.: B072515
CAS No.: 1438-79-5
M. Wt: 174.39 g/mol
InChI Key: MRRXLWNSVYPSRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

VINYLPENTAMETHYLDISILOXANE, can be synthesized through hydrosilylation reactions, which involve the addition of silicon-hydrogen (Si-H) bonds to unsaturated carbon-carbon bonds (C=C or C≡C). This reaction is typically catalyzed by transition metals such as platinum, rhodium, or palladium . The hydrosilylation process is highly efficient and allows for the formation of various organosilicon compounds with diverse functional groups .

Industrial Production Methods

In industrial settings, the production of disiloxane, ethenylpentamethyl-, often involves the use of 1,1,3,3-tetramethyldisiloxane as a starting material. This compound undergoes hydrosilylation with alkenes or alkynes under controlled conditions to yield the desired product . The process is scalable and can be optimized for high yield and purity.

Mechanism of Action

The mechanism of action of disiloxane, ethenylpentamethyl-, primarily involves its ability to undergo hydrosilylation reactions. The transition metal-catalyzed addition of Si-H bonds to unsaturated carbon-carbon bonds allows for the formation of various organosilicon compounds with diverse functional groups . These reactions are highly efficient and can be tailored to produce specific products with desired properties.

Comparison with Similar Compounds

VINYLPENTAMETHYLDISILOXANE, can be compared with other similar compounds, such as:

The uniqueness of disiloxane, ethenylpentamethyl-, lies in its ability to serve as a versatile building block for the synthesis of advanced materials with tailored properties. Its high reactivity and functional group tolerance make it an attractive compound for various scientific and industrial applications .

Properties

IUPAC Name

ethenyl-dimethyl-trimethylsilyloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18OSi2/c1-7-10(5,6)8-9(2,3)4/h7H,1H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRXLWNSVYPSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061692
Record name Pentamethylvinyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438-79-5
Record name Vinylpentamethyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disiloxane, 1-ethenyl-1,1,3,3,3-pentamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disiloxane, 1-ethenyl-1,1,3,3,3-pentamethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentamethylvinyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,3-Pentamethyl-3-vinyldisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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